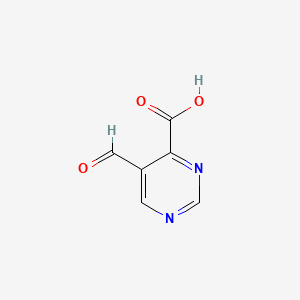![molecular formula C2H4NaO2 B590793 Acetic acid,sodium salt,[3h] CAS No. 129085-74-1](/img/structure/B590793.png)
Acetic acid,sodium salt,[3h]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid,sodium salt,[3h], also known as sodium acetate, is a sodium salt of acetic acid. It is commonly used in various industrial and laboratory applications due to its buffering properties and ability to neutralize acids. Sodium acetate is a white, crystalline powder that is highly soluble in water and has a slight vinegar-like odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium acetate can be synthesized through the reaction of acetic acid with sodium carbonate or sodium bicarbonate. The reaction with sodium bicarbonate is as follows:
CH3COOH+NaHCO3→CH3COONa+H2O+CO2
In this reaction, acetic acid reacts with sodium bicarbonate to produce sodium acetate, water, and carbon dioxide .
Industrial Production Methods
Industrially, sodium acetate is produced by reacting acetic acid with sodium hydroxide in an aqueous solution:
CH3COOH+NaOH→CH3COONa+H2O
This method is efficient and widely used in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium acetate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form acetic acid and the corresponding salt.
Esterification: Reacts with alkyl halides to form esters.
Decarboxylation: When heated with soda lime, it produces methane.
Common Reagents and Conditions
Acids: Reacts with strong acids like hydrochloric acid to form acetic acid.
Alkyl Halides: Reacts with alkyl halides like bromoethane to form esters.
Major Products Formed
Acetic Acid: Formed when sodium acetate reacts with strong acids.
Esters: Formed when sodium acetate reacts with alkyl halides.
Methane: Formed during the decarboxylation reaction with soda lime.
Wissenschaftliche Forschungsanwendungen
Sodium acetate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and processes.
Biology: Employed in DNA extraction protocols and as a component in buffer solutions.
Medicine: Used as an electrolyte replenisher and in the treatment of metabolic acidosis.
Industry: Utilized in the textile industry to neutralize sulfuric acid waste streams and as a photoresist in dyeing processes
Wirkmechanismus
Sodium acetate acts as a buffering agent by maintaining a relatively constant pH in solutions. In an acidic buffer, it contains equimolar amounts of acetic acid and sodium acetate. When an acid is added, the acetate ions neutralize the hydrogen ions, forming acetic acid. Conversely, when a base is added, the acetic acid neutralizes the hydroxide ions, forming water and acetate ions. This buffering action helps maintain the pH of the solution .
Vergleich Mit ähnlichen Verbindungen
Sodium acetate is similar to other acetate salts, such as:
Potassium Acetate: Used in similar applications but has different solubility and reactivity properties.
Calcium Acetate: Used as a food additive and in the treatment of hyperphosphatemia.
Sodium Diacetate: A combination of sodium acetate and acetic acid, used as a preservative and flavoring agent.
Sodium acetate is unique due to its high solubility in water and its effectiveness as a buffering agent in various applications.
Eigenschaften
CAS-Nummer |
129085-74-1 |
|---|---|
Molekularformel |
C2H4NaO2 |
Molekulargewicht |
89.066 |
IUPAC-Name |
sodium;2,2,2-tritritioacetic acid |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/i1T3; |
InChI-Schlüssel |
BDKZHNJTLHOSDW-DFCKGCRZSA-N |
SMILES |
CC(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-, (1R,2S,3R,4S)-rel- (9CI)](/img/new.no-structure.jpg)




![2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B590719.png)

![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)



